Product packaging for CPI-169(Cat. No.:)

CPI-169

Cat. No.: B1191638
M. Wt: 528.66
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of EZH2 and PRC2 as Epigenetic Regulators and Therapeutic Targets

Enhancer of Zeste Homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). researchgate.netaacrjournals.org PRC2 is a crucial epigenetic regulator that functions by methylating lysine (B10760008) 27 on histone H3 (H3K27), primarily leading to transcriptional repression. researchgate.netaacrjournals.org This methylation mark, specifically the trimethylated form (H3K27me3), is associated with condensed chromatin states and gene silencing. researchgate.netbiorxiv.org

Dysregulation of EZH2 activity, including overexpression and gain-of-function mutations, has been implicated in the initiation and progression of various cancers. researchgate.netaacrjournals.org Aberrant H3K27 trimethylation can lead to the silencing of tumor suppressor genes, contributing to uncontrolled cell proliferation and survival. researchgate.netaacrjournals.org Consequently, EZH2 and the PRC2 complex have emerged as significant therapeutic targets in oncology, particularly in certain lymphomas and other solid tumors where EZH2 activity is dysregulated. researchgate.netnih.gov Inhibiting the methyltransferase activity of EZH2 is a strategy aimed at restoring the expression of silenced genes and inhibiting cancer cell growth. nih.gov

Introduction to SARS-CoV-2 Papain-Like Protease (PLpro) as a Viral Target

The SARS-CoV-2 papain-like protease (PLpro) is a multi-functional enzyme essential for the viral life cycle. outbreak.inforesearchgate.netresearchgate.net PLpro is one of two main cysteine proteases encoded by the SARS-CoV-2 genome, responsible for processing the viral polyproteins into functional proteins. outbreak.inforesearchgate.net Beyond its role in viral protein maturation, PLpro also possesses deubiquitinase (DUB) and deISGylase activity, allowing it to cleave ubiquitin and ISG15 protein modifiers from host proteins. researchgate.netresearchgate.netbiorxiv.org This activity is crucial for the virus to evade the host's innate immune response. researchgate.netresearchgate.net

Given its critical roles in both viral replication and immune modulation, SARS-CoV-2 PLpro is considered a promising target for the development of antiviral therapies against COVID-19. researchgate.netresearchgate.net Inhibiting PLpro can disrupt viral replication and potentially enhance the host's antiviral immunity. researchgate.net

Historical Context of this compound Discovery and Initial Characterization

This compound was initially developed within the context of research into EZH2 inhibitors. It is a small molecule inhibitor structurally distinct from some previously reported chemotypes. researchgate.netaacrjournals.org this compound belongs to a class of pyridone-based EZH2 inhibitors. nih.govresearchgate.net Its discovery and characterization were part of efforts to identify potent and selective inhibitors of EZH2 catalytic activity. researchgate.netaacrjournals.orgnih.gov

Initial characterization demonstrated that this compound potently inhibits the catalytic activity of the PRC2 complex. researchgate.netaacrjournals.orgapexbt.com Studies showed its ability to decrease cellular levels of H3K27me3 and induce downstream effects such as cell cycle arrest and apoptosis in various cell lines, particularly those derived from non-Hodgkin's lymphoma (NHL). researchgate.netaacrjournals.orgapexbt.comcaymanchem.com this compound was characterized as having improved microsomal stability compared to a related inhibitor, CPI-360, and demonstrated sustained EZH2 inhibition in vivo, leading to more effective tumor regression in preclinical models. researchgate.net It was also noted to synergize with other therapeutic agents, such as the BCL-2 inhibitor ABT-199, in suppressing the growth of NHL cell lines. caymanchem.comresearchgate.net

More recently, this compound was identified through high-throughput screening efforts aimed at finding inhibitors of SARS-CoV-2 PLpro. researchgate.netbiorxiv.orgbiorxiv.org This discovery revealed an unexpected activity of this compound against a viral protease, expanding its potential research applications beyond epigenetics. biorxiv.orgbiorxiv.org

Significance of this compound as a Research Probe in Chemical Biology

This compound holds significance as a research probe in chemical biology due to its dual inhibitory activities. Initially recognized for its potent and selective inhibition of EZH2 and PRC2, it has been instrumental in studying the biological consequences of reducing H3K27 methylation. researchgate.netaacrjournals.orgnih.govchemicalprobes.org Its use has helped researchers investigate the role of EZH2 in various cellular processes, including cell cycle regulation and apoptosis. researchgate.netaacrjournals.orgapexbt.com Studies utilizing this compound have provided insights into the global redistribution of PRC2 components upon EZH2 inhibition and the differential effects on H3K27 methylation levels across the genome. biorxiv.orgbiorxiv.org

The subsequent identification of this compound as an inhibitor of SARS-CoV-2 PLpro further enhances its value as a research tool. researchgate.netbiorxiv.orgbiorxiv.org This dual targeting capability allows for investigations into potential links or crosstalk between epigenetic regulation and viral infection pathways. researchgate.netresearchgate.net Although less potent against PLpro compared to its activity against EZH2, its identification as a noncovalent inhibitor targeting a similar binding site as GRL-0617 provides a novel chemical scaffold for the development of new antiviral agents. biorxiv.orgacs.org this compound's activity against PLpro, along with its selectivity over certain human deubiquitinases like USP7, makes it a valuable tool for studying PLpro function and exploring antiviral strategies. biorxiv.orgbiorxiv.orgacs.org Its use in research helps to delineate the functional roles of both EZH2 and PLpro and explore the potential of targeting these enzymes for therapeutic benefit. nih.govbiorxiv.org

Detailed Research Findings and Data Tables

Research has characterized the inhibitory potency of this compound against EZH2 and related targets.

TargetAssay TypeIC₅₀ / EC₅₀ ValueNotesSource
PRC2 (catalytic activity)Biochemical Assay< 1 nMInhibition of catalytic activity. researchgate.netaacrjournals.orgapexbt.com researchgate.netaacrjournals.orgapexbt.com
EZH2 WTBiochemical Assay0.24 nMSelective inhibition. caymanchem.comselleckchem.combioscience.co.uknih.gov caymanchem.comselleckchem.combioscience.co.uknih.gov
EZH2 Y641N mutantBiochemical Assay0.51 nMSelective inhibition. caymanchem.comselleckchem.combioscience.co.uknih.gov caymanchem.comselleckchem.combioscience.co.uknih.gov
EZH1Biochemical Assay6.1 nMInhibition. caymanchem.comselleckchem.combioscience.co.uknih.gov caymanchem.comselleckchem.combioscience.co.uknih.gov
H3K27me3 (cellular levels)Cell-based Assay70 nMDecrease in cellular levels. researchgate.netaacrjournals.orgapexbt.comcaymanchem.combiorbyt.com researchgate.netaacrjournals.orgapexbt.comcaymanchem.combiorbyt.com
SARS-CoV-2 PLproEnzymatic Inhibition7.3 µMInhibition. biorxiv.org biorxiv.org
SARS-CoV-2 PLproSPR Binding10.2 µMBinding affinity. biorxiv.org biorxiv.org

In cell-based studies, this compound has shown dose-dependent inhibitory effects on cell viability in various cell lines, including NHL cell lines. caymanchem.comselleckchem.com In KARPAS-422 cells, an EZH2 mutant DLBCL cell line, this compound demonstrated a dose-dependent reduction in cell viability and synergistic anti-proliferative activity when combined with ABT-199. caymanchem.comselleckchem.com this compound suppressed cell growth with a GI₅₀ of <5 µM in 16 out of 25 NHL cell lines tested. selleckchem.com

Studies in EZH2 mutant KARPAS-422 DLBCL xenograft models in mice have shown that this compound treatment leads to tumor growth inhibition proportional to the dose administered and the reduction of the pharmacodynamic marker H3K27me3. researchgate.netaacrjournals.orgapexbt.com The highest dose tested in one study led to complete tumor regression. researchgate.netaacrjournals.orgapexbt.com Furthermore, this compound demonstrated synergistic antitumor effects with the CHOP regimen (cyclophosphamide, doxorubicin, vincristine, and prednisone) in a mouse xenograft model of DLBCL. researchgate.netaacrjournals.org

Properties

Molecular Formula

C27H36N4O5S

Molecular Weight

528.66

Origin of Product

United States

Molecular and Cellular Mechanism of Action of Cpi 169

Enhancer of Zeste Homolog 2 (EZH2) and Polycomb Repressive Complex 2 (PRC2) Inhibition

EZH2 is the catalytic component of the multiprotein complex PRC2. nih.govwikipedia.org PRC2 is a key regulator of epigenetic states, primarily responsible for catalyzing the trimethylation of lysine (B10760008) 27 on histone H3 (H3K27me3). plos.orgelifesciences.org This specific histone modification is a hallmark of facultative heterochromatin and is associated with transcriptional repression of target genes. nih.govwikipedia.orgplos.org CPI-169 functions by inhibiting the enzymatic activity of EZH2 within the PRC2 complex. apexbt.comaacrjournals.orgresearchgate.net

Selective Inhibition of EZH2 Catalytic Activity

This compound has been identified as a potent and selective inhibitor of EZH2. nih.govselleckchem.comxcessbio.comadooq.com Studies have shown that this compound inhibits the catalytic activity of PRC2 with a low nanomolar IC₅₀ value. apexbt.comaacrjournals.orgresearchgate.net Specifically, its IC₅₀ for wild-type EZH2 is reported to be in the sub-nanomolar range. nih.govselleckchem.comadooq.com This indicates a high affinity and potent inhibitory effect on the enzyme's ability to methylate histone H3.

Impact on Histone H3 Lysine 27 Trimethylation (H3K27me3) Levels

A direct consequence of EZH2 inhibition by this compound is a decrease in the cellular levels of H3K27me3. apexbt.comaacrjournals.orgresearchgate.netxcessbio.comcaymanchem.com This reduction in the repressive histone mark is a key pharmacodynamic marker of this compound activity. apexbt.comaacrjournals.org The EC₅₀ value for the reduction of cellular H3K27me3 levels by this compound has been reported to be in the low nanomolar range. apexbt.comaacrjournals.orgresearchgate.netxcessbio.comcaymanchem.com This demonstrates that this compound effectively reduces the global levels of this repressive epigenetic mark in cells. This compound has been shown to selectively affect the turnover of trimethylated, but not monomethylated, histone H3 lysine 27 at pharmacologically relevant doses. xcessbio.comnih.gov

Differentiation in Potency Against EZH2 Wild Type and Mutant Forms (e.g., Y641N)

EZH2 can exist in different forms, including wild-type and various mutant forms, such as the Y641N mutation, which are found in certain cancers. nih.govselleckchem.comxcessbio.comadooq.com this compound has demonstrated potent inhibitory activity against both wild-type EZH2 and the EZH2 Y641N mutant. nih.govselleckchem.comxcessbio.comadooq.com Reported IC₅₀ values show that this compound inhibits EZH2 WT with an IC₅₀ of 0.24 nM and EZH2 Y641N with an IC₅₀ of 0.51 nM. nih.govselleckchem.comxcessbio.comadooq.com This suggests that this compound maintains potent inhibition even in the presence of this common activating mutation. This compound also shows selectivity over EZH1, another methyltransferase, with a reported IC₅₀ of 6.1 nM. selleckchem.comxcessbio.comadooq.com

Here is a data table summarizing the inhibitory potency of this compound:

TargetIC₅₀ (nM)
EZH2 Wild Type0.24
EZH2 Y641N Mutant0.51
EZH16.1

Interaction with Polycomb Repressive Complex 2 (PRC2) Components

EZH2 functions as part of the PRC2 complex, which typically includes core subunits like EZH2, EED (embryonic ectoderm development), and SUZ12 (suppressor of zeste 12), and can also associate with other factors such as JARID2 and AEBP2. nih.govwikipedia.orgelifesciences.orgrhhz.net this compound inhibits the catalytic activity of PRC2 as a whole. apexbt.comaacrjournals.orgresearchgate.net While the precise structural details of this compound's interaction with the entire PRC2 complex are subject to ongoing research, EZH2 inhibitors like this compound are understood to bind to the catalytic pocket of EZH2, often overlapping with the binding site for the co-substrate S-adenosyl-L-methionine (SAM). chemicalprobes.orgnih.gov This interaction disrupts the methyltransferase activity of EZH2 within the complex.

Downstream Epigenetic Consequences of EZH2 Inhibition by this compound

The primary downstream epigenetic consequence of inhibiting EZH2 with this compound is the reduction of H3K27me3 marks on chromatin. apexbt.comaacrjournals.orgresearchgate.netxcessbio.comcaymanchem.combiorxiv.org This loss of the repressive mark alters the chromatin structure, making previously silenced regions more accessible to the transcriptional machinery. researchgate.net

The decrease in H3K27me3 levels due to this compound treatment leads to the transcriptional de-repression of genes that were previously silenced by PRC2. nih.govsci-hub.se This de-repression can reactivate the expression of genes involved in various cellular processes, including differentiation, cell cycle control, and apoptosis, which were aberrantly silenced in certain disease states, such as cancer. apexbt.comaacrjournals.orgresearchgate.netxcessbio.comcaymanchem.com Studies have shown that this compound treatment can trigger cell cycle arrest and apoptosis in various cell lines. apexbt.comaacrjournals.orgresearchgate.netxcessbio.comcaymanchem.com

Modulation of Gene Expression Profiles

While this compound is recognized for its role as a potent inhibitor of Enhancer of Zeste Homolog 2 (EZH2), a key enzyme in the polycomb repressive complex 2 (PRC2), its impact on gene expression profiles is primarily studied in the context of this activity, particularly in cancer research. Inhibition of EZH2 by this compound leads to a decrease in cellular levels of histone H3 lysine 27 trimethylation (H3K27me3) apexbt.comresearchgate.netselleckchem.comaacrjournals.orgcaymanchem.comnih.gov. This reduction in H3K27me3 is associated with the transcriptional de-repression of genes that were previously silenced by EZH2-mediated chromatin modifications selleckchem.comnih.gov. Studies have shown that this compound can promote transcriptional de-repression of select genes nih.gov.

SARS-CoV-2 Papain-Like Protease (PLpro) Inhibition

This compound has been identified as an inhibitor of the SARS-CoV-2 Papain-Like Protease (PLpro), an enzyme critical for viral replication and for counteracting the host immune response nih.govoutbreak.info.

Noncovalent Inhibition of PLpro Proteolytic Activity

Research indicates that this compound acts as a noncovalent inhibitor of SARS-CoV-2 PLpro. This noncovalent binding is a key aspect of its inhibitory mechanism against the protease nih.govacs.orgbiorxiv.orgacs.org. Studies utilizing biochemical high-throughput screening and subsequent validation efforts have identified this compound as a compound that retains inhibitory activity against PLpro under different reducing conditions, distinguishing it from some redox-sensitive compounds biorxiv.orgbiorxiv.org.

Binding Site Analysis and Competitive Binding with Established Inhibitors (e.g., GRL-0617)

Nuclear Magnetic Resonance (NMR)-based experiments have demonstrated that this compound is capable of competing with the established PLpro inhibitor GRL-0617 nih.govacs.orgbiorxiv.orgacs.org. This competitive behavior suggests that this compound occupies a binding site on the PLpro enzyme similar to that of GRL-0617 nih.govacs.orgbiorxiv.orgacs.orgbiorxiv.org. While less potent than GRL-0617, this compound exhibits a similar binding site, offering potential for the development of new antiviral molecules acs.org.

Impact on Viral Replication in Cellular Models

Studies have shown that this compound can inhibit viral replication in cellular models. Specifically, it has been reported to inhibit viral replication in Vero-E6 cells nih.govunica.it. While the inhibition may be described as mild, this finding indicates that this compound possesses antiviral activity in a cellular context acs.org.

Selectivity Profile Against Related Human Proteases (e.g., USP14, USP7, Cathepsin-L)

An important aspect of this compound's profile is its selectivity against related human proteases. Research has evaluated its activity against deubiquitinases such as USP14 and USP7, which are considered the closest human homologues of SARS-CoV-2 PLpro, as well as Cathepsin-L, a representative cysteine protease acs.orgbiorxiv.orgbiorxiv.orgresearchgate.net. Studies have revealed that this compound demonstrates selective inhibition of PLpro over these human targets acs.orgbiorxiv.orgbiorxiv.org. While some other compounds tested showed inhibition of at least one of the human targets, this compound, alongside GRL-0617, exhibited selectivity for the viral protease acs.orgbiorxiv.orgbiorxiv.org.

Here is a data table summarizing selectivity information:

CompoundTarget SARS-CoV-2 PLproTarget SARS-CoV-2 MproTarget Human USP14Target Human USP7Target Human Cathepsin-LSelectivity Profile
This compoundInhibition ReportedPreferred over MproNo InhibitionNo InhibitionNo InhibitionSelective for PLpro acs.orgbiorxiv.org
GRL-0617Inhibition ReportedPreferred over MproNo InhibitionNo InhibitionNo InhibitionSelective for PLpro acs.orgbiorxiv.org
Other HitsVariedVariedInhibition ObservedInhibition ObservedInhibition ObservedPan-activity observed for some compounds biorxiv.orgbiorxiv.org

Cellular Biological Responses Elicited by this compound

Beyond its enzymatic inhibition, this compound has been observed to elicit various cellular biological responses. In the context of its EZH2 inhibitory activity, this compound has been shown to decrease cellular levels of H3K27me3 and trigger cell cycle arrest and apoptosis in various cell lines, particularly in non-Hodgkin's lymphoma cells apexbt.comresearchgate.netselleckchem.comaacrjournals.orgcaymanchem.com. These responses are considered downstream functional consequences of EZH2 inhibition researchgate.netaacrjournals.org.

Induction of Cell Cycle Arrest Mechanisms

Inhibition of EZH2 by this compound leads to a decrease in H3K27me3, which in turn can lead to the transcriptional activation of genes previously silenced by PRC2. apexbt.comresearchgate.netaacrjournals.orgcaymanchem.com This includes genes involved in cell cycle regulation. Studies have shown that this compound treatment triggers cell cycle arrest in various cell lines. apexbt.comresearchgate.netaacrjournals.orgcaymanchem.com Specifically, this compound has been associated with the upregulation of gene sets related to G1 cell cycle blockade, particularly in EZH2-mutant diffuse large B-cell lymphoma (DLBCL) and follicular lymphoma (FL) cell lines. aacrjournals.orgnih.gov This G1 arrest prevents cells from progressing through the cell cycle, thereby inhibiting proliferation. nih.gov

Triggering of Apoptotic Pathways

Beyond cell cycle arrest, this compound has been shown to trigger apoptosis in a variety of cell lines. apexbt.comresearchgate.netaacrjournals.orgcaymanchem.com This is another critical mechanism by which the compound exerts its anti-proliferative effects. The induction of apoptosis is a downstream consequence of EZH2 inhibition and the resulting changes in gene expression. researchgate.net In some contexts, the induction of apoptosis may not occur immediately but rather after a period of continuous target engagement. researchgate.net In hepatocellular carcinoma (HCC) models, this compound, particularly in combination with FGFR4 inhibitors like Roblitinib (B610542), synergistically induces apoptosis in HCC cells. nih.govresearchgate.net

Effects on Cellular Proliferation and Viability in Diverse Cell Lines

This compound demonstrates dose-dependent inhibitory effects on cellular proliferation and viability across a range of cancer cell lines. selleckchem.comresearchgate.net Its potency is particularly notable in cell lines harboring EZH2 mutations. selleckchem.comaacrjournals.orgnih.gov

Table 1: Effects of this compound on Cell Viability in Selected Cell Lines

Cell LineCancer TypeEZH2 StatusEffect on ViabilityReference
KARPAS-422DLBCLMutantDose-dependent inhibition selleckchem.com selleckchem.com
Diverse NHL linesNon-Hodgkin's LymphomaVariedSuppresses growth (GI50 < 5 µM in 16/25 lines) selleckchem.com selleckchem.com
HepG2HCCNot specifiedReduced viability (synergistic with Roblitinib) researchgate.net researchgate.net
SMMC-7721HCCNot specifiedReduced viability (synergistic with Roblitinib) researchgate.net researchgate.net
MHCC97HHCCNot specifiedReduced viability (synergistic with Roblitinib) researchgate.net researchgate.net
MHCC97LHCCNot specifiedReduced viability (synergistic with Roblitinib) researchgate.net researchgate.net
Huh7HCCNot specifiedReduced viability (synergistic with Roblitinib) researchgate.net researchgate.net
EZH2Y641mut DLBCL/FL linesDLBCL/FLMutantDose-dependent proliferation blockade aacrjournals.orgnih.gov aacrjournals.orgnih.gov
EZH2wt DLBCL/FL linesDLBCL/FLWild-typeNo significant effect on proliferation aacrjournals.orgnih.gov aacrjournals.orgnih.gov

In EZH2-mutant KARPAS-422 cells, this compound shows a dose-dependent inhibitory effect on cell viability and exhibits synergistic anti-proliferative activity when combined with ABT-199. selleckchem.com In a panel of 25 non-Hodgkin's lymphoma (NHL) cell lines, this compound suppressed cell growth with a GI50 value of less than 5 µM in 16 of these lines. selleckchem.com Combination studies in HCC cell lines (HepG2, SMMC-7721, MHCC97H, MHCC97L, and Huh7) demonstrated that this compound combined with Roblitinib resulted in more potent effects on reducing cell viability and proliferation compared to single-agent treatment. researchgate.net

Regulation of Key Signaling Pathways (e.g., mTOR, P53, MYC)

EZH2 inhibition by this compound has been linked to the modulation of several key signaling pathways involved in cancer pathogenesis. Loss of H3K27me3 upon this compound treatment is associated with the upregulation of gene sets related to the mTOR and P53 pathways, as well as MYC signaling. aacrjournals.org

mTOR Pathway: The mTOR pathway is a central regulator of cell growth, proliferation, and survival. nih.govsochob.cl While the precise mechanisms by which this compound modulates mTOR signaling require further detailed investigation, the observed upregulation of related gene sets suggests an indirect influence, potentially through the derepression of genes that regulate this pathway. aacrjournals.org The mTOR pathway can be activated by various factors and is often hyperactivated in cancer, promoting cell proliferation. sochob.climrpress.com The interplay between EZH2 inhibition and mTOR signaling is complex and may involve feedback loops. nih.gov

P53 Pathway: The P53 pathway is a critical tumor suppressor network that induces cell cycle arrest, apoptosis, and senescence in response to cellular stress. nih.govnih.gov Upregulation of gene sets related to the P53 pathway following this compound treatment indicates that EZH2 inhibition can activate components of this pathway, contributing to cell cycle arrest and apoptosis. aacrjournals.orgnih.govnih.gov The P53 pathway can regulate the mTOR pathway, and vice versa, adding another layer of complexity to the cellular response to this compound. nih.govnih.gov

MYC Signaling: MYC is a potent oncogene that promotes cell proliferation, inhibits apoptosis, and is often dysregulated in cancer. imrpress.com this compound treatment has been associated with the upregulation of gene sets related to MYC signaling. aacrjournals.org However, in combination with the BET inhibitor CPI203, which interferes with MYC, this compound achieved synergistic anti-proliferative activity and was associated with MYC downregulation in EZH2-mutated lymphoma models. aacrjournals.org This suggests that while EZH2 inhibition alone might influence MYC-related genes, the combined targeting of EZH2 and BET can lead to a more favorable modulation of MYC signaling in specific contexts.

Modulation of Immune Cell Function and Infiltration (in specific disease models)

While the primary focus of this compound research has been on its direct effects on cancer cells, there is some evidence suggesting a potential influence on the tumor microenvironment, including immune cells. In a specific disease model (keratinocyte hyperproliferation), this compound effectively blocked immune cell infiltration. cloudfront.net

The tumor microenvironment contains various immune cells, and their infiltration and function can significantly impact tumor growth and response to therapy. nih.govnih.govfrontiersin.orgfrontiersin.org EZH2 has been implicated in regulating immune cell differentiation and function. Therefore, inhibiting EZH2 with this compound could potentially modulate the activity and infiltration of immune cells in the tumor microenvironment. nih.govnih.gov However, detailed studies specifically examining the effects of this compound on diverse immune cell populations and their infiltration in various cancer models are needed to fully understand this aspect of its mechanism of action.

Table 2: Summary of this compound's Core Mechanisms

MechanismDescriptionKey EffectsRelevant Section
EZH2 InhibitionPotent and selective inhibition of EZH2 enzymatic activity. apexbt.comselleckchem.comresearchgate.netaacrjournals.orgnih.govReduced H3K27me3 levels. apexbt.comresearchgate.netaacrjournals.orgcaymanchem.comIntroduction
Cell Cycle ArrestInduction of G1 arrest. aacrjournals.orgnih.govInhibition of cellular proliferation. apexbt.comresearchgate.netaacrjournals.orgcaymanchem.com2.3.1
Apoptosis TriggeringActivation of apoptotic pathways. apexbt.comresearchgate.netaacrjournals.orgcaymanchem.comElimination of cancer cells. apexbt.comresearchgate.netaacrjournals.orgcaymanchem.com2.3.2
Reduced Proliferation/ViabilityDose-dependent decrease in cancer cell growth and survival. selleckchem.comresearchgate.netAnti-tumor activity. selleckchem.comresearchgate.net2.3.3
Signaling Pathway ModulationUpregulation of gene sets related to mTOR, P53, and MYC pathways. aacrjournals.orgComplex effects on cellular processes. aacrjournals.org2.3.4
Immune ModulationBlockade of immune cell infiltration in a specific model. cloudfront.netPotential influence on the tumor microenvironment. cloudfront.net2.3.5

Preclinical Pharmacological Characterization and Efficacy Studies of Cpi 169

In Vitro Efficacy Assessments

In vitro studies have explored the direct effects of CPI-169 on cancer cell lines, evaluating dose-response relationships, antiproliferative activity across different cancer types, and potential antiviral effects.

Dose-Response Relationships in EZH2-Mutant and Wild-Type Cell Lines

This compound has been shown to inhibit the catalytic activity of PRC2 with an IC50 value of < 1 nM. apexbt.com It decreases cellular levels of H3K27me3 with an EC50 value of 70 nM. apexbt.com

In studies using diffuse large B cell lymphoma (DLBCL) and follicular lymphoma (FL) cell lines, this compound demonstrated dose-dependent proliferation blockade specifically in EZH2-mutant cells. aacrjournals.orgnih.gov In a panel of six EZH2 wild-type (wt) and three EZH2Y641mut cell lines, this compound exerted dose-dependent cytotoxic activity in EZH2Y641mut cells, resulting in an average 35% reduction in proliferating cells at a 1 µM dose. nih.gov No significant effect was observed in EZH2 wt cell lines at this concentration. nih.gov This indicates a selective sensitivity of EZH2-mutant lymphoma cells to this compound. The differential sensitivity is not attributed to differences in target engagement or global H3K27 methylation levels. pnas.org

Antiproliferative Activity Across Various Cancer Cell Line Panels (e.g., Lymphoma, Hepatocellular Carcinoma)

This compound has demonstrated antiproliferative activity in various cancer cell lines, particularly those derived from lymphomas. In 16 out of 25 non-Hodgkin lymphoma (NHL) cell lines, this compound suppressed cell growth with GI50 values less than 5 µM. selleckchem.com Specifically, in KARPAS-422 cells, an EZH2-mutant DLBCL cell line, this compound showed a dose-dependent inhibitory effect on cell viability. selleckchem.com

While the primary focus of this compound research appears to be on lymphomas, some studies have explored its potential in other cancer types, often in combination therapies. For instance, in hepatocellular carcinoma (HCC), the combination of a BRD4 inhibitor and this compound synergistically enhanced apoptosis. researchgate.net

Antiviral Activity in Relevant Cell Culture Systems (e.g., Vero-E6 cells for SARS-CoV-2)

Beyond its oncology applications, this compound has been identified as a potential antiviral agent. A high-throughput screen for SARS-CoV-2 Papain-like protease (PLpro) inhibitors identified this compound as an inhibitor with good potency (IC50 < 10 µM). researchgate.netfrontiersin.org This screening was conducted using both unbiased and targeted biased libraries. frontiersin.org this compound was identified as a validated, non-covalent SARS-CoV-2 PLpro inhibitor in this context. biorxiv.org While analogues of this compound were designed, further optimization efforts for antiviral activity focused on other compounds due to the lack of co-crystal structures for the this compound series with SARS-CoV-2 PLpro. researchgate.net

Synergistic Efficacy with Other Investigational Agents or Standard Preclinical Modalities

Preclinical studies have explored the potential for synergistic efficacy when this compound is combined with other therapeutic agents, particularly in the context of lymphoma.

This compound has been shown to produce synergistic anti-proliferative activity when used in combination with ABT-199 (Venetoclax) in KARPAS-422 cells. selleckchem.com ABT-199 is a selective B-cell lymphoma-2 (Bcl-2) inhibitor known to induce apoptosis in various hematological malignancies. tocris.comhematologyandoncology.net The combination of this compound and ABT-199 has been demonstrated to synergistically suppress the growth of NHL cell lines. medkoo.com

Simultaneous targeting of EZH2 and Bromodomain and Extra-Terminal Domain (BET) proteins, such as BRD4, has shown synergistic effects in preclinical models of lymphoma. researchgate.netnih.gov The combination of this compound, an EZH2 inhibitor, and CPI-203, a BRD4 inhibitor, achieved synergistic anti-proliferative activity in EZH2-mutated DLBCL and FL cell lines and in mouse xenograft models bearing EZH2-mutant DLBCL tumors. aacrjournals.orgnih.govlarvol.com This synergistic effect was linked to the abrogation of the MYC transcriptional program and cell proliferation blockade at the G1 cell cycle phase. nih.gov The combination of CPI169 with CPI203 elicited a synergistic cell proliferation blockade in EZH2-mutated FL and DLBCL in vitro models, with combination indexes (CI) ranging below 0.8, indicating synergy. nih.gov

Data Tables

Based on the search results, here are examples of how data could be presented in tables.

Table 1: In Vitro Efficacy of this compound in Lymphoma Cell Lines

Cell Line TypeEZH2 StatusEffect ObservedRelevant Metric (e.g., GI50, % Inhibition)Citation
KARPAS-422 (DLBCL)MutantDose-dependent inhibitionDose-dependent inhibitory effect selleckchem.com
NHL Cell Lines (16/25)Not specifiedGrowth suppressionGI50 < 5 µM selleckchem.com
EZH2Y641mut Lymphoma Cell LinesMutantDose-dependent cytotoxic activity~35% reduction at 1 µM nih.gov
EZH2wt Lymphoma Cell LinesWild-typeNo significant effectNo effect observed at 1 µM nih.gov

Table 2: Antiviral Activity of this compound Against SARS-CoV-2 PLpro

TargetAssay TypeMetric (IC50)ValueCitation
SARS-CoV-2 PLproHigh-throughput screenIC50< 10 µM researchgate.netfrontiersin.org
SARS-CoV-2 PLproNon-covalent inhibition assayInhibitor typeNon-covalent biorxiv.org

Table 3: Synergistic Activity of this compound Combinations in Lymphoma

Combination PartnerCancer TypeEZH2 StatusEffect ObservedRelevant Metric (e.g., Synergy)Citation
ABT-199KARPAS-422 (DLBCL)MutantSynergistic activitySynergy selleckchem.com
ABT-199NHL Cell LinesNot specifiedSynergistic suppressionSynergy medkoo.com
CPI-203DLBCL/FLMutantSynergistic activitySynergy (CI < 0.8) aacrjournals.orgnih.govnih.govlarvol.com
Synergy with Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibitors (e.g., Roblitinib)

Preclinical studies have explored the potential for synergistic effects between this compound and inhibitors targeting Fibroblast Growth Factor Receptor 4 (FGFR4), such as roblitinib (B610542) (also known as FGF401). Research in hepatocellular carcinoma (HCC) models has indicated that EZH2 can accumulate in response to FGFR4 inhibitor treatment, potentially leading to antagonism against the FGFR4 inhibitor. researchgate.net Notably, the combination treatment of roblitinib and this compound has demonstrated synergistic induction of HCC cell apoptosis in vitro. researchgate.net This combination also suppressed the development of HCC xenografts in both zebrafish and mouse models in vivo, as well as zebrafish HCC primary tumors. researchgate.net The synergistic effect in HCC development was observed to occur via the repression of YAP signaling. researchgate.netresearchgate.net These findings highlight the potential of combining FGFR4 and EZH2 inhibitors as a therapeutic strategy for HCC. researchgate.netresearchgate.net

Interaction with Cyclin-Dependent Kinase 4/6 (CDK4/6) Inhibitors (e.g., Abemaciclib)

Investigations into the interaction between this compound and Cyclin-Dependent Kinase 4/6 (CDK4/6) inhibitors, such as abemaciclib (B560072), have been conducted in the context of non-oncological conditions like psoriasis. CDK4 and CDK6, in complex with cyclins, are known regulators of the cell cycle, and their hyperactivity is implicated in various diseases, including cancer and proliferative skin disorders like psoriasis. jci.orggoogle.comclinmedjournals.org Studies using mouse models of psoriasis-like dermatitis have employed topical application of both abemaciclib and this compound to assess their effects. jci.orggoogle.com These studies suggest a potential interplay between the CDK4/6 and EZH2 pathways in the pathogenesis of psoriasis. jci.orgnih.gov Topical application of this compound in these models effectively blocked keratinocyte hyperproliferation and immune cell infiltration, similar to the effects observed with abemaciclib. jci.org Both inhibitors were also shown to suppress key signaling molecules involved in psoriasis, such as IL-36-mediated expression of IκBζ, phosphorylation of EZH2 at T345, and activation of STAT3. jci.org

In Vivo Efficacy in Preclinical Animal Models

Tumor Growth Inhibition and Regression in Murine Xenograft Models (e.g., KARPAS-422 DLBCL)

This compound has demonstrated significant in vivo efficacy in preclinical murine xenograft models, particularly in models of diffuse large B-cell lymphoma (DLBCL) with EZH2 mutations. In an EZH2 mutant KARPAS-422 DLBCL xenograft model, this compound treatment led to tumor growth inhibition (TGI) in a dose-dependent manner. researchgate.netapexbt.com The TGI observed was proportional to the administered dose and the reduction of the pharmacodynamic marker H3K27me3. researchgate.netapexbt.com At the highest dose tested (200 mpk, BID), this compound treatment resulted in complete tumor regression. researchgate.netapexbt.com this compound was administered subcutaneously in these studies. researchgate.netapexbt.com Furthermore, combining a suboptimal dose of this compound with the standard CHOP chemotherapy regimen (cyclophosphamide, doxorubicin, vincristine, and prednisone) in the KARPAS-422 model led to rapid tumor regression, with tumors becoming unpalpable after a week of combinatorial treatment. researchgate.net Immunohistochemical analysis of tumor samples from these combination studies showed a strong correlation between the decrease in global H3K27me3 levels, a decrease in the proliferation marker Ki-67, and an increase in cleaved-caspase 3 positive cells. researchgate.net

Preclinical Efficacy of this compound in KARPAS-422 DLBCL Xenografts

ModelTreatmentOutcomeReference
KARPAS-422 DLBCLThis compound (dose-dependent)Dose-dependent Tumor Growth Inhibition researchgate.netapexbt.com
KARPAS-422 DLBCLThis compound (200 mpk, BID, s.c.)Complete Tumor Regression researchgate.netapexbt.com
KARPAS-422 DLBCLThis compound (suboptimal dose) + CHOPRapid Tumor Regression researchgate.net

Pharmacodynamic Marker Modulation in Animal Tissues (e.g., H3K27me3 reduction)

A key pharmacodynamic marker for EZH2 inhibition is the reduction of trimethylation of histone H3 on lysine (B10760008) 27 (H3K27me3). researchgate.netnih.govmdpi.com Preclinical studies with this compound in animal models have consistently shown that treatment leads to a reduction in H3K27me3 levels in animal tissues. researchgate.netapexbt.comresearchgate.netmedkoo.com In the KARPAS-422 DLBCL xenograft model, the tumor growth inhibition observed with this compound treatment was proportional to the reduction of H3K27me3. researchgate.netapexbt.com Dose-dependent reduction in global H3K27me3 levels was observed in tumors, and this correlated with the impact on tumor growth. researchgate.net In non-oncological models like psoriasis-like dermatitis, topical application of this compound also effectively reduced H3K27me3 levels in the skin of treated mice, confirming target engagement in this tissue. jci.orggoogle.comnih.gov

Effects on Disease Progression in Non-Oncological Preclinical Models (e.g., Psoriasis-like dermatitis)

Beyond its investigation in oncology, this compound has been studied in preclinical models of non-oncological diseases where EZH2 may play a role. Psoriasis-like dermatitis models, induced by agents like imiquimod (B1671794) (IMQ) or IL-36, have been used to evaluate the effects of this compound. jci.orggoogle.comnih.gov In these models, topical application of this compound was shown to effectively block key features of the disease, including keratinocyte hyperproliferation and the infiltration of immune cells into the skin. jci.org this compound treatment also suppressed the expression of IκBζ, the phosphorylation of EZH2 at T345, and the activation of STAT3, all of which are involved in the inflammatory processes of psoriasis. jci.org These findings suggest that targeting EZH2 with compounds like this compound could be a potential therapeutic approach for inflammatory skin conditions like psoriasis. jci.orgnih.gov

Investigations into Resistance Mechanisms in Preclinical Models

While the provided search results offer limited specific details on investigations into resistance mechanisms to this compound in preclinical models, general mechanisms of resistance to EZH2 inhibitors and other targeted therapies in preclinical settings have been studied. Resistance to targeted therapies, including EZH2 inhibitors, can involve various mechanisms, such as alterations in downstream signaling pathways or changes in the tumor microenvironment. nih.govmdpi.comfrontiersin.orgmdpi.com For instance, in HCC, the accumulation of EZH2 in response to FGFR4 inhibitor treatment has been suggested as a mechanism of antagonism, which could be a form of acquired resistance to FGFR4 inhibition that might be overcome by combining with an EZH2 inhibitor like this compound. researchgate.net Studies on resistance to other targeted therapies, such as CDK4/6 inhibitors or immune checkpoint inhibitors, highlight the complexity of resistance, involving factors like altered protein interactions, changes in gene expression, and the influence of the tumor microenvironment. mdpi.comfrontiersin.orgmdpi.comnih.govmdpi.com Further specific research on resistance mechanisms directly related to this compound in various preclinical models would be necessary for a comprehensive understanding.

Structure Activity Relationship Sar and Compound Design Principles of Cpi 169

Chemical Scaffold and Structural Features of CPI-169

This compound is a small molecule inhibitor with a distinct chemical structure. Its formal name is N-[(1,2-dihydro-4-methoxy-6-methyl-2-oxo-3-pyridinyl)methyl]-1-[1-[1-(ethylsulfonyl)-4-piperidinyl]ethyl]-2-methyl-1H-indole-3-carboxamide. caymanchem.com The structure of this compound features a core indole (B1671886) ring system linked to a pyridone moiety via a carboxamide linker. caymanchem.combiorbyt.com A key structural element is a substituted piperidine (B6355638) ring, which is further modified with an ethylsulfonyl group. caymanchem.combiorbyt.com The molecule also contains a methyl group on the indole ring and a methoxy (B1213986) and methyl group on the pyridone ring. caymanchem.combiorbyt.com this compound exists as a racemate, with the (R)-isomer also being studied. biorbyt.commedkoo.com The molecular formula is C₂₇H₃₆N₄O₅S and its molecular weight is 528.66. caymanchem.combiorbyt.com

SAR Studies for EZH2 Inhibition

This compound was identified and optimized as a potent and selective inhibitor of EZH2, the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). researchgate.netxcessbio.com EZH2 is a histone lysine (B10760008) methyltransferase (HKMT) that primarily catalyzes the trimethylation of histone H3 on lysine 27 (H3K27me3), a mark associated with gene repression. researchgate.netnih.gov

Identification of Key Pharmacophores for EZH2 Binding and Activity

SAR studies on a series of structurally related compounds led to the identification of this compound as a representative potent EZH2 inhibitor. researchgate.net While specific details on the initial pharmacophore identification for this compound are not extensively detailed in the provided sources, its activity as a SAM-competitive inhibitor suggests that key structural features are likely involved in mimicking or interfering with the binding of S-adenosylmethionine (SAM), the methyl donor for EZH2. chemicalprobes.org The indole-based scaffold and the appended groups contribute to the binding affinity and specificity for the EZH2 active site. nih.govd-nb.info

Derivatization and Analog Synthesis Efforts

The development of this compound was part of an effort to identify and optimize small molecule EZH2 inhibitors structurally distinct from previously reported chemotypes. researchgate.net This involved the synthesis and evaluation of various analogs to understand the impact of structural modifications on inhibitory activity. While detailed synthetic routes and specific derivatization examples for this compound itself are not provided, the existence of CPI-1205, an optimized indole-based EZH2 inhibitor, indicates that significant analog synthesis and optimization efforts were undertaken starting from compounds like this compound. d-nb.info

Impact of Structural Modifications on Potency and Selectivity for EZH2 vs. EZH1

This compound demonstrates potent inhibition of wild-type EZH2 and the commonly occurring Y641N mutant, with IC₅₀ values of 0.24 nM and 0.51 nM, respectively. caymanchem.comxcessbio.com It also inhibits EZH1, a related methyltransferase, but with lower potency (IC₅₀ of 6.1 nM). caymanchem.comxcessbio.com This indicates a degree of selectivity for EZH2 over EZH1. caymanchem.com The SAR studies aimed to maximize potency against EZH2 while maintaining or improving selectivity against EZH1 and other methyltransferases. This compound showed no significant activity against a panel of 30 other protein methyltransferases, highlighting its selectivity profile. chemicalprobes.org

The following table summarizes the inhibitory potency of this compound against EZH2 and EZH1:

TargetIC₅₀ (nM)
EZH2 (wild-type)0.24
EZH2 (Y641N)0.51
EZH16.1

Data Source: caymanchem.comxcessbio.com

Optimization Strategies Leading to Advanced Chemical Probes (e.g., CPI-1205)

This compound served as a starting point for the development of more advanced EZH2 inhibitors, such as CPI-1205 (also known as Lirametostat). d-nb.infonih.gov CPI-1205 is described as an optimized, orally bioavailable indole-based small molecule inhibitor of EZH2. d-nb.infonih.gov Optimization efforts leading to CPI-1205 focused on improving properties such as potency, selectivity, and pharmacokinetic profiles, including oral bioavailability, which was limited for this compound. d-nb.info CPI-1205 exhibits even higher potency against EZH2, with a biochemical IC₅₀ of 0.002 µM (2 nM) and a cellular EC₅₀ of 0.032 µM (32 nM). targetmol.commedkoo.com The structural differences between this compound and CPI-1205, particularly the presence of a trifluoroethyl group on the piperidine ring in CPI-1205 compared to the ethylsulfonyl group in this compound, highlight the modifications made to enhance pharmacological properties. caymanchem.commedkoo.com

SAR Studies for PLpro Inhibition

More recently, this compound has been identified as an inhibitor of the SARS-CoV-2 Papain-Like Protease (PLpro). researchgate.netbiorxiv.org PLpro is a viral cysteine protease essential for viral replication and for evading the host immune response through its deubiquitinase (DUB) activity. researchgate.netnih.gov

A high-throughput screen identified this compound as an inhibitor of SARS-CoV-2 PLpro with good potency (IC₅₀ < 10 µM). researchgate.netnih.gov This was a significant finding as PLpro is relatively resistant to many known cysteine protease inhibitors. researchgate.netnih.gov SAR studies for the this compound series as PLpro inhibitors were initiated, although without a co-crystal structure of this compound bound to PLpro, the initial structure-based drug design efforts focused more on other scaffolds like GRL0617. researchgate.netnih.gov

Despite the lack of a co-crystal structure for this compound with PLpro, studies using NMR-based experiments suggest that this compound is a noncovalent inhibitor that competes with GRL0617, implying it occupies a similar binding site. acs.orgresearchgate.netbiorxiv.org Docking experiments further support the hypothesis that this compound can bind to the allosteric cavity occupied by GRL0617. researchgate.netbiorxiv.org

While detailed SAR specifically for this compound's PLpro inhibitory activity is still emerging compared to its well-established SAR for EZH2, its identification as a PLpro inhibitor from a screen highlights that its chemical scaffold possesses features capable of interacting with the PLpro enzyme, likely through non-covalent interactions within or near the GRL0617 binding site. acs.orgresearchgate.netbiorxiv.org this compound also showed selectivity for SARS-CoV-2 PLpro over human DUBs like USP7. biorxiv.org

Structural Basis for PLpro Binding and Inhibition by this compound

This compound functions as an inhibitor of SARS-CoV-2 PLpro through a non-covalent mechanism. nih.gov Initial screening identified this compound as having inhibitory activity against SARS-CoV-2 PLpro with an IC50 value of 7.3 μM. nih.govwikipedia.org Further binding studies using surface plasmon resonance (SPR) determined a dissociation constant (KD) of 10.2 μM for the interaction between this compound and PLpro. nih.gov

Compared to the known SARS-CoV PLpro inhibitor GRL0617, which also inhibits SARS-CoV-2 PLpro with an IC50 of approximately 1.6-2.4 μM and a KD of around 1.9 μM, this compound shows moderate potency. nih.govwikipedia.org Both this compound and GRL0617 have demonstrated selectivity for SARS-CoV-2 PLpro over the human deubiquitinase USP7, a structurally related enzyme, suggesting a degree of specificity for the viral protease. nih.gov

While GRL0617 is known to bind to a site distinct from the active-site cysteine, stabilizing the conformationally flexible BL2 loop and thereby blocking substrate access, the precise binding mode of this compound to PLpro is less definitively established due to the absence of co-crystal structures of this compound in complex with SARS-CoV-2 PLpro. nih.govwikipedia.org However, studies suggest that this compound may compete with GRL0617 for a similar binding site, implying that it might also interact with or stabilize the BL2 loop region of PLpro.

The following table summarizes the inhibitory activity and binding affinity of this compound and GRL0617 against SARS-CoV-2 PLpro:

CompoundIC50 (μM)KD (μM)
This compound7.3 nih.govwikipedia.org10.2 nih.gov
GRL06171.6 - 2.4 nih.govwikipedia.org1.9

Development of Analogues for Enhanced PLpro Inhibitory Activity

Following the identification of this compound as a PLpro inhibitor, efforts were made to design and synthesize analogues to explore the structure-activity relationships and potentially enhance inhibitory potency. nih.govwikipedia.org The goal of these studies was to understand how modifications to the chemical structure of this compound would impact its ability to inhibit PLpro.

However, the lack of experimental co-crystal structures for this compound bound to PLpro presented a significant challenge in guiding the rational design and optimization of its analogues. nih.govwikipedia.org In contrast, the availability of co-crystal structures for GRL0617 and its derivatives with SARS-CoV-2 PLpro facilitated a more structure-guided approach for optimizing that series of inhibitors, leading to the development of analogues with improved potency, including some with low nanomolar activity. nih.govwikipedia.org

While analogues of this compound were designed with the intent of developing a comprehensive SAR, detailed reports on the SAR of the this compound series appear to be limited in the publicly available information, with some sources indicating that the SAR was yet to be fully reported or would be detailed in separate publications. nih.gov Despite the challenges posed by the lack of structural data, this compound is still considered a potentially valuable scaffold for the development of new classes of PLpro inhibitors.

Computational Approaches in Lead Optimization for PLpro Inhibition

Computational methods have played a role in the investigation of this compound's interaction with PLpro, particularly in the absence of experimental co-crystal structures. Computational docking studies have been performed to predict the potential binding poses of this compound within the PLpro enzyme, with some studies suggesting interactions with the BL loop region. nih.gov One approach involved generating a 3D structure of this compound and docking it into the PLpro binding site to identify likely interaction modes.

Advanced Methodologies in Cpi 169 Research

Biochemical and Biophysical Assays

Biochemical and biophysical assays provide detailed insights into the direct interaction between CPI-169 and its target proteins, primarily EZH2 and, to a lesser extent, EZH1. These methods help determine the compound's potency and binding characteristics at a molecular level.

Enzymatic activity assays are fundamental for quantifying the inhibitory potency of this compound against its target methyltransferases. A common method involves measuring the incorporation of a methyl group from S-adenosyl-L-methionine (SAM) onto a histone peptide substrate. SAM is a common cosubstrate involved in methyl group transfers wikipedia.org.

A widely used technique for assessing this compound's potency is the incorporation of 3H-labeled SAM into a biotinylated H3 peptide targetmol.comselleckchem.comtargetmol.cn. In this assay, PRC2 complexes containing either wild-type EZH2, the Y641N mutant of EZH2, or EZH1 are incubated with 3H-SAM and a biotinylated H3 peptide substrate targetmol.comselleckchem.comtargetmol.cn. This compound is added at varying concentrations to determine its inhibitory effect on the methyltransferase activity. The transfer of the radioactive methyl group from 3H-SAM to the peptide is quantified, and the concentration of this compound required to inhibit 50% of the enzyme activity (IC50) is determined.

Studies have shown that this compound is a potent inhibitor of EZH2, with reported IC50 values of 0.24 nM for wild-type EZH2 and 0.51 nM for the EZH2 Y641N mutant targetmol.comselleckchem.comtargetmol.cn. It also inhibits EZH1, albeit with lower potency, showing an IC50 of 6.1 nM targetmol.comselleckchem.comtargetmol.cn. These results indicate this compound's selectivity towards EZH2 over EZH1.

Data from enzymatic activity assays:

Target IC50 (nM)
EZH2 (WT) 0.24
EZH2 (Y641N) 0.51

Binding assays are employed to characterize the direct physical interaction between this compound and its target proteins, providing information on binding affinity and thermodynamics.

Thermal-Shift Assays (TSA), also known as Differential Scanning Fluorimetry (DSF), measure the thermal stability of a protein in the presence and absence of a ligand. reactionbiology.comice-biosci.com. The binding of a stable ligand, such as an inhibitor, typically increases the melting temperature (Tm) of the protein reactionbiology.comice-biosci.com. By observing the shift in Tm upon addition of this compound, researchers can infer binding and assess the stability of the protein-ligand complex.

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat released or absorbed during a binding event reactionbiology.comeuropeanpharmaceuticalreview.commalvernpanalytical.com. This allows for the determination of key binding parameters, including the dissociation constant (Kd), stoichiometry (n), enthalpy change (ΔH), and entropy change (ΔS) reactionbiology.comeuropeanpharmaceuticalreview.commalvernpanalytical.com. ITC provides a comprehensive thermodynamic profile of the interaction, offering insights into the driving forces of this compound binding to EZH2. While specific ITC data for this compound binding to EZH2 were not found in the provided snippets, ITC is a standard method for characterizing the binding of small molecule inhibitors to enzymes europeanpharmaceuticalreview.comresearchgate.net.

High-Throughput Screening (HTS) is a process used to rapidly test large libraries of chemical compounds for a desired biological activity, such as enzyme inhibition dianabiotech.comfrontiersin.orgbmglabtech.com. While this compound itself is an identified inhibitor, HTS methodologies are broadly relevant in the discovery of compounds like this compound. HTS typically involves miniaturized assays, automated liquid handling, and sensitive detection systems to screen thousands to millions of compounds in a cost-effective manner dianabiotech.combmglabtech.com.

Enzymatic activity assays, such as the 3H-SAM incorporation assay, can be adapted for HTS formats to identify potential EZH2 inhibitors from large compound libraries targetmol.comselleckchem.comtargetmol.cn. HTS allows for the rapid identification of "hits" that show inhibitory activity, which can then be further validated and characterized using the biochemical and biophysical assays described above dianabiotech.combmglabtech.com. This compound originated from such high-throughput screening efforts aimed at identifying EZH2 inhibitors acs.org.

Binding Assays (e.g., Thermal-Shift Assays, Isothermal Titration Calorimetry)

Cellular Assays and Epigenetic Readouts

Cellular assays are essential for evaluating the effects of this compound in a more biologically relevant context, assessing its ability to engage its target within cells and modulate downstream epigenetic marks and gene expression.

A primary cellular readout for EZH2 inhibition by this compound is the reduction in the levels of H3K27me3, the epigenetic mark catalyzed by EZH2 researchgate.netbiorxiv.orgaacrjournals.org. Immunological methods are widely used to detect and quantify these changes.

ELISA (Enzyme-Linked Immunosorbent Assay) can also be used for a more quantitative assessment of H3K27me3 levels aacrjournals.orgresearchgate.netufl.edu. This method typically involves capturing histones or peptides containing the H3K27me3 mark and then using a detection antibody conjugated to an enzyme that produces a measurable signal aacrjournals.orgresearchgate.netufl.edu. ELISA allows for higher throughput compared to Western blot and can provide more precise quantification of global H3K27me3 levels in response to this compound treatment aacrjournals.orgufl.edu. Studies have utilized ELISA to quantify H3K27me3 levels, confirming the reduction observed by Western blot aacrjournals.orgufl.edu.

Data on cellular H3K27me3 reduction by this compound:

Cell Line Effect on H3K27me3 Levels Reference
KARPAS-422 Effectively suppresses targetmol.comselleckchem.comtargetmol.cn
Various NHL Decreases researchgate.net

Cell-based reporter assays are valuable tools for investigating how this compound-mediated inhibition of EZH2 and the subsequent reduction in H3K27me3 levels affect the expression of specific genes indigobiosciences.comnih.govbio-connect.nlbmglabtech.com. These assays typically involve genetically engineering cells to contain a "reporter gene" (e.g., luciferase, green fluorescent protein) under the control of a gene promoter or regulatory element that is known to be regulated by EZH2 and H3K27me3 indigobiosciences.comnih.govbio-connect.nlbmglabtech.com.

When cells are treated with this compound, the inhibition of EZH2 leads to decreased H3K27me3 at target gene promoters, which can result in the transcriptional activation of genes that were previously repressed aacrjournals.org. The activity of the reporter gene is then measured (e.g., light production for luciferase reporters), providing an indirect but quantitative measure of the modulation of the target gene's expression indigobiosciences.combio-connect.nl. These assays can help identify specific genes whose expression is altered by this compound and provide insights into the functional consequences of EZH2 inhibition at the transcriptional level indigobiosciences.comnih.govbmglabtech.com. Reporter assays are sensitive and specific tools for studying gene expression regulation and can be adapted for high-throughput screening bmglabtech.comnih.gov.

Flow Cytometry for Cell Cycle and Apoptosis Analysis

Flow cytometry is a powerful technique widely used to analyze cell populations based on their physical and chemical characteristics. In the context of this compound research, flow cytometry is instrumental in assessing the compound's impact on cellular proliferation, specifically by analyzing cell cycle distribution and detecting apoptosis. caymanchem.comjci.org

Studies have demonstrated that this compound can trigger cell cycle arrest and ultimately lead to apoptosis in various cell lines, particularly in non-Hodgkin's lymphoma (NHL) cells. guidetoimmunopharmacology.orguniprot.orgapexbt.com By staining cells with fluorescent dyes that bind to DNA (e.g., propidium (B1200493) iodide or 7-AAD) and analyzing their fluorescence intensity using flow cytometry, researchers can determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M). caymanchem.comjci.org Changes in these proportions following this compound treatment indicate cell cycle perturbation.

Apoptosis, or programmed cell death, can also be quantitatively assessed using flow cytometry. caymanchem.comnih.gov Methods include detecting externalization of phosphatidylserine (B164497) (using Annexin V staining), analyzing changes in mitochondrial membrane potential, and detecting activated caspases or DNA fragmentation (sub-G1 population). caymanchem.comnih.gov The observation that this compound induces apoptosis in sensitive cell lines highlights this as a key mechanism of its biological activity. guidetoimmunopharmacology.orguniprot.orgapexbt.com

Molecular Biology and Omics Approaches

Molecular biology and omics techniques provide in-depth insights into the cellular processes affected by this compound at the molecular level, including changes in gene expression, chromatin state, and protein profiles.

Gene Expression Profiling (GEP) and Transcriptomics (RNA-Seq)

Gene Expression Profiling (GEP), often performed using techniques like RNA sequencing (RNA-Seq), allows for the comprehensive analysis of mRNA levels in a cell or tissue sample. scispace.comresearchgate.net By comparing the transcriptome of cells treated with this compound to that of untreated cells, researchers can identify genes whose expression is altered by EZH2 inhibition. scispace.comresearchgate.netbiorxiv.org

Given that EZH2-mediated H3K27me3 is associated with gene repression, inhibition of EZH2 by this compound is expected to lead to the derepression and upregulation of certain genes. abcam.comuniprot.orgnih.gov RNA-Seq has been applied in studies involving this compound, sometimes in combination with other agents, to understand the transcriptional changes associated with treatment. nih.govresearchgate.net For example, RNA sequencing analysis in hepatocellular carcinoma (HCC) cells treated with this compound, alone or in combination with an FGFR4 inhibitor, revealed significant changes in the transcriptome, with the combination treatment leading to more dramatic alterations. nih.gov While detailed gene expression data specifically for this compound monotherapy across various contexts might require deeper literature mining, the application of RNA-Seq confirms its utility in elucidating the transcriptional consequences of this compound treatment. jci.orgnih.govresearchgate.net

Chromatin Immunoprecipitation Sequencing (ChIP-Seq) for Target Engagement and Epigenetic Mapping

Chromatin Immunoprecipitation Sequencing (ChIP-Seq) is a powerful technique used to map the locations of protein-DNA interactions across the genome. researchgate.net In the context of this compound, ChIP-Seq is crucial for confirming target engagement and mapping the genome-wide distribution of epigenetic marks, particularly H3K27me3, which is directly modulated by EZH2. researchgate.net

Studies investigating EZH2 inhibitors, including this compound, have utilized ChIP-Seq to examine the levels and distribution of H3K27me3, EZH2, and other PRC2 components on chromatin. biorxiv.org Findings from such studies indicate that treatment with this compound leads to a global reduction in H3K27me3 levels across the genome. biorxiv.org Importantly, these studies can also assess whether the inhibitor affects the binding of EZH2 or other PRC2 subunits to their genomic targets, providing direct evidence of target engagement and the resulting changes in the epigenetic landscape. biorxiv.org

Proteomics and Phosphoproteomics to Elucidate Downstream Signaling

Proteomics involves the large-scale study of proteins, while phosphoproteomics specifically focuses on the analysis of protein phosphorylation, a critical post-translational modification that regulates protein activity and signaling pathways. csic.esresearchgate.net These techniques can be used to explore how this compound treatment affects global protein levels and phosphorylation states, providing insights into the downstream signaling pathways influenced by EZH2 inhibition. csic.esresearchgate.net

While detailed proteomic or phosphoproteomic datasets specifically on this compound monotherapy were not extensively detailed in the provided snippets, this compound has been included in proteomic profiling datasets used to study the effects of various chemical perturbations, including EZH2 inhibitors, on protein and chromatin signatures. biorxiv.orgresearchgate.netadooq.com This indicates that proteomics and phosphoproteomics are employed in research involving this compound to assess its broader impact on the cellular proteome and signaling networks. These methods can help identify protein targets and pathways that are directly or indirectly affected by the reduction in H3K27me3 or other potential non-canonical roles of EZH2. csic.esresearchgate.net

Structural Biology and Computational Chemistry

Structural biology and computational chemistry techniques provide atomic-level details about the interaction between this compound and its target, EZH2 or the PRC2 complex, which is essential for understanding the mechanism of inhibition and guiding the design of improved inhibitors.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand Binding and Epitope Mapping (e.g., STD-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly techniques like Saturation Transfer Difference (STD) NMR, is a powerful tool for studying the binding of small molecules (ligands) to macromolecules like proteins in solution. apexbt.comnih.govnih.gov STD-NMR can detect weak ligand binding and provide information about the binding interface, mapping which parts of the ligand are in close contact with the protein (the binding epitope). researchgate.netnih.govnih.gov

X-ray Crystallography of this compound-Target Complexes

X-ray crystallography is a powerful technique used to determine the three-dimensional atomic and molecular structure of a crystal, including biological macromolecules like proteins, and their complexes with ligands guidetopharmacology.orguniprot.orgmdpi.com. This method provides invaluable insights into the precise binding pose of a compound within its target site, revealing the specific interactions (e.g., hydrogen bonds, van der Waals forces, pi-stacking) that govern binding affinity and specificity.

As of the currently available information, published crystal structures of this compound bound directly to its primary targets, such as human EZH2 or SARS-CoV-2 PLpro, have not been widely reported in the public domain. While crystal structures of these target proteins are available, often in complex with other inhibitors or in their apo forms, a direct crystallographic depiction of this compound in complex with its binding partners is not readily accessible micropublication.orgmdpi.comnih.gov. For instance, several crystal structures of SARS-CoV-2 PLpro in complex with the inhibitor GRL-0617 (PDB IDs: 7JRN, 7CJM, 7CMD, 7JIR) have been determined and utilized in research micropublication.orgrcsb.orgwikipedia.orgymilab.comuniprot.orgnih.gov. These related structures serve as valuable templates and reference points for computational studies aimed at understanding how this compound might interact with the target protein.

Molecular Docking and Dynamics Simulations for Binding Mode Prediction

Given the absence of direct co-crystal structures for this compound with its targets, computational techniques such as molecular docking and molecular dynamics simulations play a crucial role in predicting and analyzing the potential binding modes and interactions.

Molecular docking is a widely used computational method that aims to predict the preferred orientation (pose) of a ligand when bound to a protein target nih.govcellsignal.cnorigene.com. By exploring various possible binding geometries and evaluating them based on scoring functions, docking algorithms can suggest plausible binding sites and orientations for a compound like this compound. Studies employing molecular docking have investigated the interaction of this compound with SARS-CoV-2 PLpro. These studies consistently predict that this compound is likely to bind to the same allosteric pocket on PLpro that is occupied by the known inhibitor GRL-0617 micropublication.orgwikipedia.orguniprot.orgnih.govaffbiotech.comidentifiers.org. Molecular docking scores for this compound in this pocket have been reported to be in a similar range to those of GRL-0617, although experimental data indicates this compound exhibits less potency uniprot.orgnih.govaffbiotech.com. Competitive binding experiments using STD-NMR spectroscopy have further supported the notion that this compound competes with GRL-0617 for binding to the same site on PLpro micropublication.orgwikipedia.orgaffbiotech.com.

Molecular dynamics (MD) simulations are complementary computational techniques that provide insights into the dynamic behavior of a protein-ligand complex over time cellsignal.cnorigene.comrcsb.orguq.edu.au. Unlike static docking poses, MD simulations account for the flexibility of both the protein and the ligand, allowing researchers to observe conformational changes, assess the stability of the predicted binding mode, and analyze the persistence of specific interactions like hydrogen bonds and hydrophobic contacts throughout the simulation trajectory uq.edu.au. While detailed, publicly available reports of extensive molecular dynamics simulations specifically focused on this compound bound to its targets are limited in the provided search results, MD simulations are a standard tool in the field for refining docking predictions and gaining a more comprehensive understanding of the protein-ligand recognition process for targets such as PLpro and EZH2 guidetopharmacology.orgorigene.comrcsb.org. These simulations can help identify key residues involved in stable binding and evaluate the strength and duration of interactions, complementing the information obtained from docking studies and experimental binding assays.

The combined application of molecular docking and dynamics simulations, often guided by available experimental structural data from related complexes, provides a powerful computational approach to characterize the potential binding mechanisms of this compound and inform the rational design of optimized analogs or further experimental investigations.

Below are interactive tables summarizing some of the data discussed:

Table 1: Predicted Binding Site of this compound on SARS-CoV-2 PLpro

Target ProteinPredicted Binding SiteReference Compound Binding SiteSupporting Evidence
SARS-CoV-2 PLproAllosteric pocketGRL-0617 binding siteMolecular Docking, STD-NMR micropublication.orgwikipedia.orguniprot.orgnih.govaffbiotech.comidentifiers.org

Table 2: Comparison of this compound and GRL-0617 Binding Predictions (PLpro)

CompoundPredicted Binding Site Overlap with GRL-0617Relative Docking Score (vs GRL-0617)Relative Experimental Potency (vs GRL-0617)
This compoundHigh overlapSimilar rangeLower potency

Therapeutic Research Applications and Translational Potential of Cpi 169 Preclinical Focus

Role in Hematological Malignancies Research

Preclinical investigations have extensively evaluated the role of CPI-169 in hematological malignancies, particularly B-cell lymphomas, where EZH2 mutations are frequently observed mdpi.com. These studies aim to understand the efficacy and underlying mechanisms of this compound in inhibiting lymphoma cell growth and survival.

Diffuse Large B-cell Lymphoma (DLBCL) Preclinical Models

Research in preclinical models of Diffuse Large B-cell Lymphoma (DLBCL) has demonstrated the activity of this compound. Studies utilizing DLBCL cell lines and xenograft models have shown that this compound can induce dose-dependent proliferation blockade aacrjournals.org. This compound has been identified as an indole-based selective EZH2 inhibitor that exhibited significant antitumor activity and pharmacodynamic target engagement in a mouse xenograft model of EZH2-mutant DLBCL researchgate.netnih.gov.

In the EZH2-mutant KARPAS-422 DLBCL xenograft model, this compound treatment led to tumor growth inhibition (TGI) in a dose-dependent manner apexbt.com. The TGI was found to be proportional to the administered dose and the reduction of the pharmacodynamic marker H3K27me3 apexbt.comresearchgate.net. At a dose of 200 mpk administered subcutaneously twice daily, this compound resulted in complete tumor regression in this model apexbt.comresearchgate.net.

Combination studies have also been conducted. This compound demonstrated synergistic antitumor effects with the standard chemotherapy regimen CHOP (cyclophosphamide, doxorubicin, vincristine, and prednisone) in a mouse xenograft model of DLBCL researchgate.net. Furthermore, in preclinical models of DLBCL with distinct EZH2 mutational status, this compound was evaluated as a single agent and in combination with BET bromodomain inhibition, using the BRD4 inhibitor CPI-203 aacrjournals.orgresearchgate.net. The combination of this compound and CPI-203 achieved a synergistic anti-proliferating activity in EZH2 mutated cases and in mice bearing EZH2-mutant DLBCL tumors aacrjournals.orgresearchgate.net. This synergistic effect was related to the abrogation of the MYC transcriptional program and tumor cell proliferation blockade at the G1 cell cycle phase nih.gov.

Preclinical Data Summary in DLBCL Models:

Model TypeEZH2 StatusThis compound ActivityCombination PartnerCombination ActivityKey FindingsSource
DLBCL Cell LinesEZH2 MutantDose-dependent proliferation blockadeCPI-203 (BRD4i)SynergisticAbrogation of MYC transcriptional program, G1 cell cycle blockade. aacrjournals.orgnih.gov
KARPAS-422 XenograftEZH2 MutantDose-dependent TGI, Complete Regression (at 200 mpk BID)CHOPSynergisticReduced H3K27me3, decreased proliferation, increased apoptosis. apexbt.comresearchgate.net
KARPAS-422 XenograftEZH2 MutantSignificant antitumor activityCPI-203 (BRD4i)SynergisticModulation of EZH2-regulated genes, synergistic anti-proliferating activity. aacrjournals.orgresearchgate.net

Follicular Lymphoma (FL) Preclinical Models

Similar to DLBCL, this compound has been investigated in preclinical models of Follicular Lymphoma (FL), another B-cell lymphoma type frequently harboring EZH2 mutations mdpi.com. In vitro studies using FL cell lines with distinct EZH2 mutational status have shown that this compound induces dose-dependent proliferation blockade in EZH2-mutant cells aacrjournals.org.

The evaluation of this compound in combination with the BRD4 inhibitor CPI-203 also extended to FL preclinical models aacrjournals.orgnih.gov. This combination demonstrated a specific and synergistic antiproliferative effect in EZH2-mutated FL cells and mouse xenograft models nih.gov. The synergistic activity was linked to the disruption of the MYC transcriptional program and the induction of G1 cell cycle arrest nih.gov.

Mechanistic Insights into EZH2 Mutant vs. Wild-Type Lymphomas

Preclinical research with this compound has provided crucial mechanistic insights into the differential response observed between EZH2 mutant and wild-type lymphomas. This compound induced dose-dependent proliferation blockade specifically in EZH2-mutant, but not EZH2 wild-type, DLBCL and FL cell lines aacrjournals.orgresearchgate.net. This occurred independently of EZH2 expression level or basal methyltransferase activity aacrjournals.org.

The primary mechanism of action involves the inhibition of EZH2 catalytic activity, leading to a decrease in cellular levels of H3K27me3 nih.govapexbt.comresearchgate.net. Loss of the H3K27me3 mark upon this compound treatment was associated with the upregulation of gene sets related to G1 cell cycle blockade, mTOR, and P53 pathways, as well as MYC signaling aacrjournals.orgresearchgate.net. Gene expression profiling and exploratory data analysis revealed a major effect of this compound treatment on the impairment of cell proliferation nih.gov. This approach helped identify a limited set of genes specifically associated with EZH2 disruption in mutated, but not wild-type, cells, which may contribute to the superior activity of EZH2 inhibitors in the former group nih.gov.

While this compound shows significant activity as a single agent in EZH2 mutated-DLBCL and FL cases, preclinical studies suggest that single-agent treatment with EZH2 inhibitors may be unlikely to be curative in aggressive lymphomas aacrjournals.orgresearchgate.net. This highlights the rationale for combination strategies, such as the observed synergy with BRD4 inhibition, mediated by the modulation of a limited set of EZH2-regulated genes aacrjournals.orgresearchgate.net. Studies have shown that EZH2 inhibition leads to a global loss of H3K27me3 and the derepression of a subset of silenced PRC2 target genes, ultimately leading to cell death in some GCB-DLBCL cell models sensitive to EZH2 inhibitors biorxiv.org.

Preclinical Data Summary on EZH2 Mutational Status:

EZH2 StatusThis compound Single Agent ActivityKey Mechanistic FindingsSource
MutantSignificant proliferation blockade, reduced H3K27me3, antitumor activity in xenograftsUpregulation of genes related to G1 cell cycle blockade, mTOR, P53, and MYC signaling; impairment of cell proliferation. aacrjournals.orgresearchgate.netapexbt.comresearchgate.netnih.gov
Wild-TypeLimited or no proliferation blockadeLess impact on H3K27me3 and downstream pathways compared to mutant cells. aacrjournals.orgnih.gov

Investigations in Solid Tumor Preclinical Models

While the primary preclinical focus for this compound has been on hematological malignancies, there have been investigations into its potential in solid tumor models, particularly those where EZH2 dysregulation is implicated.

Hepatocellular Carcinoma (HCC) Research

Preclinical research has explored the activity of this compound in Hepatocellular Carcinoma (HCC). Experimental validation in HCC cell lines has indicated that the combination of the BRD4 inhibitor ZBC260 and the EZH2 inhibitor this compound synergistically enhanced apoptosis larvol.comresearchgate.net. This finding suggests a potential therapeutic strategy for HCC by simultaneously targeting BRD4 and EZH2 researchgate.net.

Preclinical Data Summary in HCC Models:

Model TypeEZH2 StatusThis compound Single Agent ActivityCombination PartnerCombination ActivityKey FindingsSource
HCC Cell LinesNot specified in search resultsNot specified in search resultsZBC260 (BRD4i)SynergisticSynergistically enhanced apoptosis. larvol.comresearchgate.net

Other Preclinical Solid Tumor Models Implicated in EZH2 Dysregulation

Based on the available search results, there is limited specific preclinical data on this compound in other solid tumor models beyond Hepatocellular Carcinoma. While EZH2 dysregulation is known to occur in various solid tumors mdpi.com, the preclinical investigations with this compound specifically detailed in the provided sources are predominantly focused on lymphomas and the combination study in HCC. CPI-1205, an optimized analog of this compound with improved oral bioavailability, has been evaluated in solid tumors in clinical trials nih.gov, but preclinical data specifically for this compound in a wide range of other solid tumor models were not prominently featured in the search results.

Antiviral Research Applications

Preclinical investigations have explored the potential of this compound in antiviral strategies, particularly in the context of emerging viral threats.

Research has identified this compound as an inhibitor of the SARS-CoV-2 papain-like protease (PLpro). researchgate.netnih.govresearchgate.netbiorxiv.orgfrontiersin.orgnih.govunits.it SARS-CoV-2 PLpro is a crucial enzyme for viral replication and assembly, responsible for processing viral polyproteins. nih.govfrontiersin.orgnih.govnih.gov Additionally, PLpro possesses deubiquitinase (DUB) activity, which helps the virus evade the host immune response by removing ubiquitin and ISG15 modifications from host proteins. nih.govnih.govnih.gov

A high-throughput screen identified this compound as one of the few compounds with inhibitory activity against SARS-CoV-2 PLpro, showing a potency with an IC₅₀ value below 10 µM. nih.govresearchgate.netbiorxiv.orgfrontiersin.orgnih.gov Specifically, an IC₅₀ of 7.3 µM was reported for this compound against SARS-CoV-2 PLpro in an enzyme inhibition assay. biorxiv.org Binding affinity measurements using surface plasmon resonance (SPR) showed a KD of 10.2 µM for this compound binding to PLpro. biorxiv.org

Further studies, including NMR-based experiments and molecular docking, suggest that this compound competes with the known PLpro inhibitor GRL-0617 for a similar binding site, specifically the allosteric pocket occupied by GRL-0617. researchgate.net This indicates a potential shared binding mode, which could inform the design of further antiviral agents. researchgate.net this compound has also been shown to inhibit PLpro DUB activity without significantly inhibiting human DUBs like USP7 at tested concentrations. biorxiv.org

The identification of this compound as a SARS-CoV-2 PLpro inhibitor has broader implications for developing antiviral strategies targeting viral proteases. Viral proteases, such as PLpro and the main protease (Mpro or 3CLpro), are essential for the viral life cycle, making them attractive targets for therapeutic intervention. frontiersin.orgnih.govacs.org Targeting PLpro can disrupt both viral replication through polyprotein cleavage and immune evasion through its deubiquitinase activity. frontiersin.orgnih.gov

While many antiviral efforts have focused on Mpro, PLpro is also considered a promising target, although developing specific inhibitors has been challenging due to its similarity to human proteases. frontiersin.orgresearchgate.net The preclinical findings with this compound demonstrate that targeting the allosteric pockets of PLpro, rather than solely the active site, is a viable approach for identifying potent inhibitors. researchgate.netnih.gov This strategy could be applied to the development of inhibitors for other viral proteases or for emerging coronaviruses.

SARS-CoV-2 PLpro Inhibition for Antiviral Drug Development

Beyond Cancer and Viral Infections: Other Preclinical Therapeutic Areas

Beyond its initial focus on cancer and recent exploration in antiviral research, this compound has been investigated in other preclinical therapeutic areas, particularly those involving epigenetic dysregulation or inflammatory processes.

Preclinical research has explored this compound for the treatment of psoriasis and other inflammatory skin disorders. Psoriasis is a chronic inflammatory skin disease characterized by keratinocyte hyperproliferation and immune cell infiltration. nih.govmdpi.comnih.gov The dysregulation of epigenetic mechanisms and inflammatory pathways, such as the IL-17 and IL-36 signaling, are implicated in its pathogenesis. nih.govgoogle.com

Studies using mouse models of psoriasis-like skin inflammation, induced by imiquimod (B1671794) (IMQ) or IL-36α, have shown that topical application of this compound can suppress inflammation. nih.govgoogle.com this compound, being a relatively hydrophobic molecule, demonstrated the ability to penetrate the skin barrier. google.com In these models, this compound treatment effectively reduced ear swelling, keratinocyte hyperproliferation, and immune cell infiltration. nih.gov Furthermore, this compound suppressed the expression of psoriasis-associated genes, including those related to IκBζ, and inhibited the activation of STAT3. nih.gov These findings suggest that targeting the CDK4/6-EZH2 pathway, which is influenced by this compound's activity, could be a novel therapeutic strategy for psoriasis. nih.govgoogle.com

As a potent EZH2 inhibitor, this compound's potential is being explored in other diseases where epigenetic dysregulation, particularly involving EZH2 and H3K27 trimethylation, plays a significant role. EZH2 is a component of the Polycomb Repressive Complex 2 (PRC2) and its aberrant activity is linked to various pathological conditions beyond cancer, including certain inflammatory and fibrotic diseases. apexbt.comselleckchem.commdpi.comresearchgate.netfrontiersin.org

While the primary focus for EZH2 inhibitors like this compound has been oncology, especially B-cell non-Hodgkin lymphoma and hepatocellular carcinoma, preclinical studies are suggesting broader applicability. researchgate.netfrontiersin.org The role of epigenetic modifications, including histone methylation regulated by enzymes like EZH2, is increasingly recognized in the pathogenesis of various non-cancerous conditions such as cardiac fibrosis. frontiersin.org Although specific detailed preclinical data for this compound in a wide range of other epigenetically driven diseases were not extensively found in the provided context, the rationale for exploring EZH2 inhibitors in such conditions is supported by the understanding of epigenetic mechanisms in disease. mdpi.comfrontiersin.org

Psoriasis and Inflammatory Skin Disorders

Rationale for Combination Therapies in Preclinical Settings

Preclinical research with this compound has also investigated its potential in combination therapies, primarily driven by its role as an EZH2 inhibitor. The rationale for combining this compound with other therapeutic agents stems from the understanding that targeting multiple pathways or mechanisms can lead to enhanced efficacy and potentially overcome resistance mechanisms.

In oncology preclinical models, particularly in B-cell non-Hodgkin lymphoma, this compound has shown synergistic effects when combined with standard chemotherapy regimens like CHOP (cyclophosphamide, doxorubicin, vincristine, and prednisone). researchgate.net This combination led to complete tumor regression in xenograft models, suggesting that EZH2 inhibition can enhance the effectiveness of conventional cytotoxic agents. researchgate.net

Furthermore, in preclinical studies of hepatocellular carcinoma, this compound has demonstrated synergistic activity with FGFR4 inhibitors. researchgate.net The combination of Roblitinib (B610542) (an FGFR4 inhibitor) and this compound synergistically induced apoptosis in HCC cells and suppressed tumor development in both in vitro and in vivo models. researchgate.net This synergy was linked to the repression of YAP signaling. researchgate.net These findings highlight the potential of combining epigenetic inhibitors like this compound with targeted therapies that address other key signaling pathways involved in disease progression.

The rationale for combination therapies also extends to potentially preventing or overcoming mechanisms of acquired resistance that can emerge when therapies are used as single agents. researchgate.net By simultaneously targeting EZH2 and other critical pathways, it may be possible to achieve more durable responses and improve therapeutic outcomes in various diseases.

Enhancing Efficacy Through Synergistic Interactions

A key area of preclinical research for this compound has been the evaluation of its activity in combination with other therapeutic agents to achieve synergistic effects. Combining drugs that target different pathways involved in cancer cell survival and proliferation can potentially lead to enhanced anti-tumor activity and overcome limitations of single-agent treatments.

Preclinical studies have demonstrated that this compound can synergize with other drugs in lymphoma models. Notably, this compound has shown synergistic anti-proliferative activity when combined with the B-cell lymphoma inhibitor ABT-199 (Venetoclax) in KARPAS-422 cells. selleckchem.commedkoo.com

Furthermore, in EZH2-mutant DLBCL xenograft models, combining a suboptimal dose of this compound with the standard CHOP regimen (cyclophosphamide, doxorubicin, vincristine, and prednisone) resulted in synergistic anti-tumor effects and achieved complete tumor regression. researchgate.net This suggests that this compound can enhance the efficacy of conventional chemotherapy in specific lymphoma subtypes.

Another promising combination explored in preclinical models is the dual targeting of EZH2 and BET bromodomain proteins. This compound, as an EZH2 inhibitor, has been evaluated in combination with CPI-203, a BRD4 inhibitor. aacrjournals.orgresearchgate.net This combination demonstrated a specific and synergistic anti-proliferative effect in EZH2-mutated DLBCL and FL cell lines and mouse xenograft models. aacrjournals.orgresearchgate.net The synergistic activity was linked to the abrogation of the MYC transcriptional program and cell cycle blockade at the G1 phase. researchgate.net This highlights the potential of combining epigenetic inhibitors with different mechanisms of action to enhance therapeutic outcomes.

Data on synergistic interactions of this compound:

Combination PartnerPreclinical Model(s)Observed EffectReference(s)
ABT-199 (Venetoclax)KARPAS-422 cells (NHL)Synergy anti-proliferative activity selleckchem.commedkoo.com
CHOP regimenKARPAS-422 DLBCL xenograft modelSynergistic anti-tumor effects, complete regression researchgate.net
CPI-203 (BRD4 inhibitor)EZH2-mutant DLBCL and FL cell lines, mouse xenograftsSpecific and synergistic anti-proliferative effect aacrjournals.orgresearchgate.net

Optimizing Pharmacodynamic Responses in Combination Regimens

Pharmacodynamic (PD) markers are essential for understanding the biological effects of a drug and its combinations on the target and downstream pathways. Preclinical studies with this compound have monitored the reduction of H3K27me3 levels as a key pharmacodynamic marker of EZH2 inhibition. apexbt.comresearchgate.net

In the KARPAS-422 DLBCL xenograft model, this compound treatment led to tumor growth inhibition that was proportional to the dose administered and to the reduction of the pharmacodynamic marker H3K27me3. apexbt.comresearchgate.net This indicates a clear relationship between target engagement (EZH2 inhibition reflected by H3K27me3 reduction) and anti-tumor efficacy.

When this compound was combined with the BRD4 inhibitor CPI-203, the activity of the combination in EZH2-mutated cases and mouse xenografts was characterized by an increased loss of the H3K27me3 mark, in association with MYC downregulation. aacrjournals.org This suggests that the synergistic interaction between this compound and CPI-203 involves enhanced modulation of key epigenetic and transcriptional targets, leading to improved pharmacodynamic responses compared to single agents. Optimizing the dosing and scheduling of this compound in combination regimens in preclinical models is guided by these PD markers to maximize target modulation and therapeutic effect while minimizing potential off-target effects.

Future Directions and Research Gaps for Cpi 169

Elucidating Additional Undiscovered Molecular Targets and Off-Target Effects

Although CPI-169 is characterized as a selective EZH2 inhibitor with low nanomolar potency against wild-type and mutant EZH2, and it has shown selectivity for SARS-CoV-2 PLpro over certain human deubiquitinases like USP7 and USP14, the potential for off-target effects remains a critical area for future research selleckchem.combiorxiv.org. Comprehensive profiling across a broader spectrum of enzymes, particularly other methyltransferases and proteases, is necessary to fully understand its selectivity landscape. Identifying any additional molecular targets could reveal unforeseen therapeutic opportunities or potential liabilities. Advanced proteomic techniques, such as those used in chemical perturbation studies, could be employed to systematically identify proteins that interact with or are modulated by this compound in various cellular contexts mit.edu.

Deepening Understanding of Context-Specific Biological Responses

Research has demonstrated this compound's efficacy in specific cancer cell lines, such as non-Hodgkin's lymphoma (NHL) and multiple myeloma, by reducing H3K27me3 levels and inducing cell cycle arrest and apoptosis selleckchem.comufl.edu. It has also shown inhibition of SARS-CoV-2 replication in cell cultures biorxiv.orgbiorxiv.org. However, the biological response to this compound can vary depending on the cellular and disease context. For instance, in some multiple myeloma cell lines, comparable target inhibition did not always translate to significant proliferation effects ufl.edu. Future studies should focus on elucidating the molecular determinants of sensitivity and resistance to this compound in different cancer subtypes and viral infections. This includes investigating how genetic mutations, the tumor microenvironment, or host cellular factors influence the compound's activity and downstream biological effects. Understanding these context-specific responses is crucial for identifying patient populations most likely to benefit from this compound or its derivatives.

Developing Advanced Preclinical Models to Better Reflect Disease Complexity

While this compound has shown promising antitumor activity in mouse xenograft models of NHL, demonstrating tumor growth inhibition and regression, these models may not fully capture the complexity of human diseases selleckchem.comresearchgate.net. Limitations exist in preclinical models, and developing more advanced systems is essential for better predicting clinical outcomes frontiersin.org. Future research should utilize more complex preclinical models, such as patient-derived xenografts (PDXs), organoids, or co-culture systems that incorporate elements of the tumor microenvironment or relevant host immune responses for viral studies. These models can provide a more accurate assessment of this compound's efficacy, pharmacodynamics, and potential interactions within a complex biological system.

Investigating the Role of this compound as a Chemical Probe for Novel Biological Discoveries

This compound, as a well-characterized inhibitor of EZH2 and a newly identified inhibitor of SARS-CoV-2 PLpro, serves as a valuable chemical probe to investigate the biological roles of these enzymes nih.govnih.govacs.org. Future research can leverage this compound to dissect the specific cellular pathways and molecular mechanisms regulated by EZH2 and PLpro. This includes exploring the downstream consequences of inhibiting these targets on gene expression, protein interactions, and cellular phenotypes in various biological processes beyond cancer and viral infection. Using this compound in conjunction with other research tools, such as genetic manipulation (e.g., CRISPR-Cas9), can help to differentiate between on-target and potential off-target effects and provide deeper insights into protein function nih.gov.

Comparative Studies with Other EZH2 or PLpro Inhibitors to Delineate Unique Attributes of this compound

This compound belongs to a class of EZH2 inhibitors, and other compounds like tazemetostat, CPI-1205, and EPZ011989 have also been developed and are in various stages of clinical evaluation nih.gov. Similarly, other PLpro inhibitors like GRL0617 exist biorxiv.orgbiorxiv.orgbiorxiv.org. Comparative studies are needed to fully delineate the unique attributes of this compound compared to these other inhibitors. This includes comparing their potency, selectivity profiles, pharmacokinetic properties, and efficacy in different preclinical models. Such studies can help determine if this compound offers distinct advantages or has specific applications where it may be more effective than other inhibitors targeting the same enzymes. For instance, while this compound showed promising activity, CPI-1205 was an optimized compound with improved oral bioavailability nih.gov. Understanding these differences is crucial for guiding future drug development efforts.

Exploration of Novel Derivatization Strategies to Address Preclinical Limitations (e.g., oral bioavailability of the initial compound)

A significant limitation noted for the initial this compound compound was its limited oral bioavailability, despite demonstrating antitumor efficacy with subcutaneous administration nih.govresearchgate.net. This highlights a critical research gap in developing more pharmacokinetically favorable analogs. Future directions should focus on exploring novel derivatization strategies to improve the oral bioavailability and potentially other pharmacokinetic properties of this compound. This could involve structural modifications to enhance absorption, reduce metabolism, or improve solubility. Medicinal chemistry efforts aimed at developing new indole-based analogs, similar to the optimization that led to CPI-1205 from this compound, are essential to overcome this preclinical limitation and facilitate potential clinical translation nih.gov.

Q & A

Q. What are the key biochemical assays used to assess CPI-169’s inhibitory activity against EZH2?

this compound’s potency is evaluated using a 3H-SAM incorporation assay to measure PRC2 enzymatic activity. In this assay, PRC2 complexes (EZH2 WT, Y641N mutant, or EZH1) are incubated with 3H-SAM, biotinylated H3 peptides, and this compound. The reaction is quenched, and radiolabeled products are quantified using streptavidin-coated plates and scintillation counting. IC50 values are derived from dose-response curves (0.24 nM for EZH2 WT, 0.51 nM for EZH2 Y641N, and 6.1 nM for EZH1) .

Q. Which cellular models are most responsive to this compound, and how is efficacy quantified?

this compound shows dose-dependent inhibition in KARPAS-422 lymphoma cells (IC50 <1 µM) and suppresses growth in 16/25 tested NHL cell lines (GI50 <5 µM). Efficacy is measured via CellTiter-Glo (CTG) luminescent assays , which quantify ATP levels as a proxy for cell viability. Synergy with other agents (e.g., ABT-199) is assessed using combination indices (e.g., Bliss additivity models) .

Q. How are in vivo pharmacokinetics and pharmacodynamics (PK/PD) of this compound characterized?

In murine xenograft models (e.g., KARPAS-422), this compound is administered subcutaneously at 200 mg/kg BID . PD effects are monitored via H3K27me3 reduction in tumors (immunohistochemistry or Western blot) and tumor volume regression. PK parameters (e.g., bioavailability, half-life) are measured using LC-MS/MS of plasma and tissue samples .

Q. What safety considerations are critical when handling this compound in laboratory settings?

this compound is classified under UN 3077 (Hazard Class 9) . Researchers must adhere to P264/P270/P273 protocols (wear gloves, avoid ingestion, prevent environmental release). Storage at -20°C in desiccated conditions ensures compound stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s efficacy across different NHL cell lines?

While this compound inhibits 64% of NHL lines (GI50 <5 µM), resistance in 9/25 lines may stem from EZH2 mutation heterogeneity (e.g., non-Y641N mutants) or compensatory EZH1 activity . Profiling H3K27me3 levels pre-treatment and using CRISPR-Cas9 EZH1/EZH2 knockout models can clarify epigenetic dependencies .

Q. What methodological strategies validate this compound’s allosteric binding to SARS-CoV-2 PLpro?

STD-NMR and molecular docking confirm this compound’s competition with GRL-0617 in the PLpro binding pocket. STD amplification factors and tr-NOESY experiments reveal weaker interactions (IC50 ~10× higher than GRL-0617), while thermal shift assays (TSA) show Cys111-independent binding, supporting an allosteric mechanism .

Q. How does this compound synergize with FGFR4 inhibitors (e.g., Roblitinib) in hepatocellular carcinoma (HCC) models?

Co-treatment with Roblitinib (FGFR4 inhibitor) and this compound downregulates YAP/TAZ signaling (Hippo pathway), inducing apoptosis (↑cleaved caspase-3/PARP). Synergy is validated via RNA-seq (6255 differentially expressed genes) and GSEA showing Hippo pathway suppression. Dose-matrix assays (Chou-Talalay method) calculate combination indices (CI <1) .

Q. What experimental controls are essential when assessing this compound’s off-target effects in epigenetic studies?

Include EZH2/EZH1 wild-type vs. knockout cell lines and H3K27me3-negative controls (e.g., treated with GSK126, a known EZH2 inhibitor). Validate specificity using CUT&Tag or ChIP-seq for H3K27me3 occupancy and RNA-seq to rule out non-PRC2 transcriptional effects .

Q. How can computational modeling optimize this compound derivatives for enhanced potency?

Molecular dynamics simulations of this compound-PLpro/EZH2 complexes identify key residues (e.g., PLpro Tyr268, EZH2 Tyr641) for hydrogen bonding. Free energy perturbation (FEP) calculations guide substitutions (e.g., methoxy → trifluoromethyl groups) to improve binding affinity. Synthetic analogs are validated via SPR (surface plasmon resonance) .

Methodological Best Practices

  • Dose Optimization : Use Hill coefficient calculations (GraphPad Prism) to determine EC90 values for in vitro studies .
  • Data Reproducibility : Replicate experiments across ≥3 cell line batches and validate findings in orthotopic xenograft models .
  • Ethical Compliance : Adhere to institutional guidelines (e.g., IACUC) for animal studies, ensuring tumor volumes do not exceed 1,500 mm³ .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.